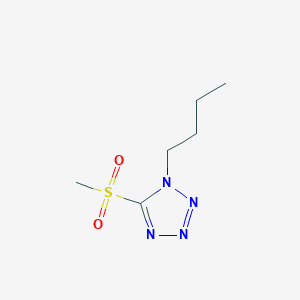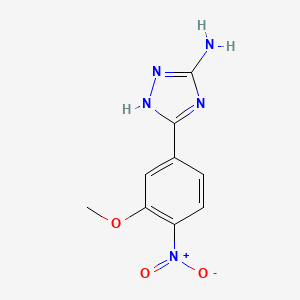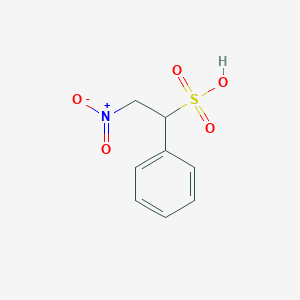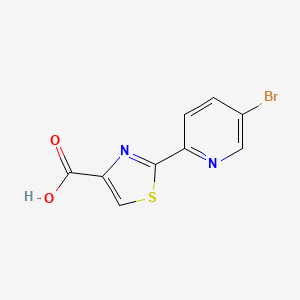
1-(9H-carbazol-3-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-carbazol-3-yl)-N-methylmethanamine is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, antioxidant, and anti-inflammatory properties . The compound’s structure consists of a carbazole moiety attached to a methylmethanamine group, which contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-3-yl)-N-methylmethanamine typically involves the reaction of carbazole with appropriate reagents to introduce the methylmethanamine group. One common method involves the reaction of carbazole with formaldehyde and methylamine under acidic conditions to form the desired compound . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-(9H-carbazol-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in solvents like water or acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: Halogens, alkyl halides, or other electrophiles in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3-carboxaldehyde, while reduction may produce carbazole-3-ylmethanol .
Wissenschaftliche Forschungsanwendungen
1-(9H-carbazol-3-yl)-N-methylmethanamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(9H-carbazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. For instance, the compound may exert its effects by intercalating into DNA, inhibiting enzyme activity, or modulating signaling pathways . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
1-(9H-carbazol-3-yl)-N-methylmethanamine can be compared with other carbazole derivatives, such as:
1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine: Similar structure but with an ethyl group instead of a hydrogen atom at the 9-position.
1-(9-alkyl-9H-carbazol-3-yl)-4-carboxy-2-pyrrolidinones: Contains a pyrrolidinone moiety, which imparts different chemical and biological properties.
4,7-bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine: A more complex structure with additional thiophene and thiadiazole groups, used in optoelectronic applications.
Eigenschaften
Molekularformel |
C14H14N2 |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1-(9H-carbazol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C14H14N2/c1-15-9-10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-8,15-16H,9H2,1H3 |
InChI-Schlüssel |
WGUMWLSPRZEGEO-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC2=C(C=C1)NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13686755.png)






![8-Boc-6-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13686811.png)
![6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686814.png)
![2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester](/img/structure/B13686816.png)


![6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13686840.png)

